molecular formula C17H17ClN4O3S2 B2981670 2-(4-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251704-96-7

2-(4-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B2981670
CAS No.: 1251704-96-7
M. Wt: 424.92
InChI Key: ZFQQZMJYSQCEFP-UHFFFAOYSA-N
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Description

2-(4-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C17H17ClN4O3S2 and its molecular weight is 424.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

The synthesis and structural analysis of 2-(4-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one and related compounds have been explored in various studies. These compounds are of interest due to their unique chemical properties and potential applications in pharmaceutical development and material science.

  • Synthesis Techniques

    Research has focused on the development of synthetic pathways for triazolo[4,3-a]pyridine compounds, providing a foundation for the creation of derivatives with potential therapeutic applications. The preparation of 3-phenyl[1,2,4]triazolo[4,3-a]pyridines from N-(phenylsulfonyl)benzohydrazonoyl chloride highlights methods for obtaining high yields of these compounds through oxidation processes (Ito et al., 1980).

  • Crystal Structure Analysis

    Detailed crystallographic studies have been conducted to understand the molecular geometry and intermolecular interactions of triazolo[4,3-a]pyridine derivatives. For instance, the crystal structure of 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine has been determined, providing insights into its molecular arrangement and potential for further chemical modifications (Jin-Xia Mu et al., 2015).

Antimicrobial and Antifungal Activities

Several studies have investigated the antimicrobial and antifungal properties of triazolo[4,3-a]pyridine derivatives, indicating their potential as leads for the development of new therapeutic agents.

  • Antimicrobial Activity

    Research on novel 1,2,4-triazole derivatives, including triazolo[4,3-a]pyridine compounds, has shown that these molecules possess antimicrobial activities against a range of microorganisms. This suggests their potential application in combating bacterial and fungal infections (Bektaş et al., 2007).

  • Antifungal Efficacy

    The crystal structure of a novel 1,2,4-triazolo[4,3-a]pyridine compound with antifungal activity has been analyzed. Preliminary biological tests demonstrated its efficacy against several plant pathogens, underscoring its potential in agricultural applications to protect crops from fungal diseases (Q. Wang et al., 2018).

Mechanism of Action

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-6-thiomorpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O3S2/c18-14-3-1-13(2-4-14)11-22-17(23)21-12-15(5-6-16(21)19-22)27(24,25)20-7-9-26-10-8-20/h1-6,12H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQQZMJYSQCEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=C(C=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.